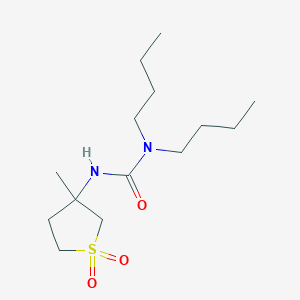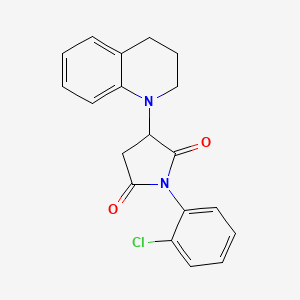
3,3-dibutyl-1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)urea
Übersicht
Beschreibung
3,3-dibutyl-1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)urea, also known as DBTMU, is a synthetic organic compound that has been studied extensively in recent years. It is a derivative of thiolan, a sulfur-containing compound that is found naturally in the environment. DBTMU has been used in a variety of scientific research applications, due to its unique properties and potential for therapeutic use.
Wissenschaftliche Forschungsanwendungen
3,3-dibutyl-1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)urea has been studied extensively in recent years due to its potential use in various scientific research applications. It has been used as a model compound to study the effects of sulfur-containing compounds on biological systems. 3,3-dibutyl-1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)urea has also been studied for its potential use as an anti-fungal agent, as well as for its potential to inhibit the growth of cancer cells. Additionally, 3,3-dibutyl-1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)urea has been used to study the effects of sulfur-containing compounds on the environment, as it is known to be highly toxic to aquatic organisms.
Wirkmechanismus
The exact mechanism of action of 3,3-dibutyl-1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)urea is not fully understood. However, it is believed that 3,3-dibutyl-1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)urea is able to interact with sulfur-containing compounds in the environment, such as thiols and sulfides, and form complexes with them. These complexes are thought to be responsible for the toxic effects of 3,3-dibutyl-1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)urea on biological systems. Additionally, 3,3-dibutyl-1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)urea is known to have an inhibitory effect on the growth of cancer cells, likely due to its ability to interact with sulfur-containing compounds in the cell.
Biochemical and Physiological Effects
3,3-dibutyl-1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)urea has been studied extensively for its biochemical and physiological effects. It has been found to be highly toxic to aquatic organisms, likely due to its ability to interact with sulfur-containing compounds in the environment. Additionally, 3,3-dibutyl-1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)urea has been shown to have an inhibitory effect on the growth of cancer cells, likely due to its ability to interact with sulfur-containing compounds in the cell. In addition, 3,3-dibutyl-1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)urea has been shown to have anti-fungal activity, likely due to its ability to interact with sulfur-containing compounds in the cell.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3,3-dibutyl-1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)urea in lab experiments has several advantages. It is a relatively inexpensive compound to synthesize and its toxicity to aquatic organisms makes it an ideal compound for studying the effects of sulfur-containing compounds on the environment. Additionally, its ability to interact with sulfur-containing compounds in the cell makes it an ideal compound for studying the effects of sulfur-containing compounds on cancer cells. However, 3,3-dibutyl-1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)urea is also known to be highly toxic to humans, so caution should be taken when using it in lab experiments.
Zukünftige Richtungen
The potential future directions for research on 3,3-dibutyl-1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)urea are numerous. One potential direction is to further study the mechanism of action of 3,3-dibutyl-1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)urea and its interactions with sulfur-containing compounds in the environment. Additionally, further research could be done on the potential use of 3,3-dibutyl-1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)urea as an anti-fungal agent and its potential to inhibit the growth of cancer cells. Additionally, further research could be done on the potential toxicity of 3,3-dibutyl-1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)urea to humans and other organisms. Finally, further research could be done on the potential uses of 3,3-dibutyl-1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)urea in other scientific research applications.
Synthesemethoden
3,3-dibutyl-1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)urea can be synthesized from thiolan by a two-step process. The first step involves the reaction of thiolan with 3-bromo-2-methyl-1-butanol to form 3-bromo-2-methyl-1-butyl-3-methyl-1,1-dioxo-1lambda6-thiolan. This is followed by the reaction of the intermediate with dibutyl amine to form 3,3-dibutyl-1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)urea. The overall reaction is catalyzed by a base, such as potassium carbonate, and is typically carried out in a solvent, such as dichloromethane.
Eigenschaften
IUPAC Name |
1,1-dibutyl-3-(3-methyl-1,1-dioxothiolan-3-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3S/c1-4-6-9-16(10-7-5-2)13(17)15-14(3)8-11-20(18,19)12-14/h4-12H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQDAKNSKMVGPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)NC1(CCS(=O)(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385291 | |
| Record name | 1,1-dibutyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dibutyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea | |
CAS RN |
5155-77-1 | |
| Record name | 1,1-dibutyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B6423092.png)

![N4-(4-chlorophenyl)-N1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6423112.png)
![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea](/img/structure/B6423116.png)
![2-[(4-ethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole](/img/structure/B6423124.png)
![2-[(4-chloro-3-methylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole](/img/structure/B6423125.png)
![N4-(2,4-dimethylphenyl)-N6-[(furan-2-yl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6423130.png)
![N4-(2,4-dimethylphenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6423131.png)
![N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6423143.png)
![6,7-dimethyl-4-oxatricyclo[4.3.0.0^{3,7}]nonane-3-carboxylic acid](/img/structure/B6423150.png)
![N-[2-oxo-2-phenyl-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B6423160.png)
![2-(2-chlorophenyl)-3,4,6-trimethyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6423174.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B6423182.png)
